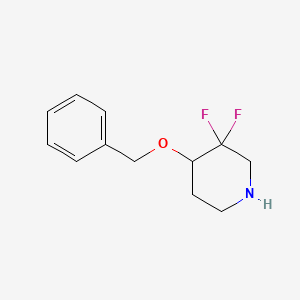

4-(Benzyloxy)-3,3-difluoropiperidine

Vue d'ensemble

Description

4-(Benzyloxy)-3,3-difluoropiperidine is a chemical compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyloxy group attached to the fourth position of the piperidine ring and two fluorine atoms at the third position. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3,3-difluoropiperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzyloxy)-3,3-difluoropiperidine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Various piperidine derivatives.

Substitution: Substituted piperidine derivatives with different functional groups.

Applications De Recherche Scientifique

Pharmacological Research

The compound is primarily investigated for its role as a dopamine receptor antagonist , specifically targeting the D4 receptor. Research indicates that derivatives of 4-(Benzyloxy)-3,3-difluoropiperidine exhibit selective antagonistic activity against D4 receptors, which are implicated in conditions such as Parkinson's disease and schizophrenia. A study highlighted the discovery of a new benzyloxypiperidine scaffold that demonstrates improved stability and selectivity as a D4 receptor antagonist compared to existing compounds .

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of various biologically active molecules. It can undergo condensation reactions with carbonyl compounds to form cyclic structures or larger molecules . This versatility makes it a crucial building block in the development of new pharmaceuticals.

Therapeutic Potential

Research has shown that compounds derived from this compound may have therapeutic potential in treating neuropsychiatric disorders. For instance, derivatives have been explored for their efficacy in managing symptoms associated with psychosis due to their NMDA antagonist properties . Additionally, some studies suggest that these compounds could be beneficial in reducing dyskinesia associated with L-DOPA treatment in Parkinson's disease patients .

Data Table: Key Studies on this compound

Case Study 1: Development of D4 Receptor Antagonists

In a recent study, researchers synthesized several derivatives of this compound to evaluate their effectiveness as D4 receptor antagonists. The most potent compound showed a Ki value of 134 nM, indicating strong binding affinity and selectivity over other dopamine receptors . This research underscores the compound's potential in developing targeted therapies for psychiatric disorders.

Case Study 2: Synthesis of Fluorinated Amino Acids

Another notable application involves the synthesis of N-protected 3,3-difluoroisonipecotic acid from this compound. This compound serves as an essential precursor for creating fluorinated γ-amino acids that are valuable in medicinal chemistry due to their enhanced metabolic stability and bioactivity .

Mécanisme D'action

The mechanism of action of 4-(Benzyloxy)-3,3-difluoropiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing various cellular processes. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity to target proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Benzyloxy)piperidine: Lacks the fluorine atoms, which may result in different chemical and biological properties.

3,3-Difluoropiperidine: Lacks the benzyloxy group, which may affect its reactivity and applications.

4-(Methoxy)-3,3-difluoropiperidine: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior.

Uniqueness

4-(Benzyloxy)-3,3-difluoropiperidine is unique due to the combination of the benzyloxy group and the difluorinated piperidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Activité Biologique

4-(Benzyloxy)-3,3-difluoropiperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential as a dopamine D4 receptor (D4R) antagonist. Its molecular formula is C₁₂H₁₃F₂NO₂, and it is characterized by a benzyloxy group at the fourth position and two fluorine atoms at the third position of the piperidine ring. This compound's unique structure contributes to its biological activity, making it a subject of various pharmacological studies.

The mechanism of action of this compound primarily involves its interaction with dopamine receptors, particularly D4R. The presence of fluorine atoms enhances the compound's metabolic stability and binding affinity to target proteins, which is crucial for its antagonist activity. Molecular docking studies indicate that the compound forms stable interactions within the receptor binding site, contributing to its pharmacological effects.

Biological Activity

This compound exhibits significant biological activity, particularly in the following areas:

- Dopamine D4 Receptor Antagonism : The compound has shown high selectivity for D4R over other dopamine receptor subtypes, with reported Ki values indicating potent binding affinity. For instance, one study reported a Ki value of 169 nM for a related compound .

- Potential Therapeutic Applications : Given its mechanism of action, this compound may be beneficial in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. It has been observed to modulate pathways associated with L-DOPA-induced dyskinesias in Parkinson’s disease .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzyloxy group at position 4 | High D4 receptor affinity |

| 4-(Methoxy)-3,3-difluoropiperidine | Methoxy group instead of benzyloxy | Moderate D4 receptor activity |

| 4-(Hydroxy)-3,3-difluoropiperidine | Hydroxy group at position 4 | Potentially lower activity |

| 4-(Chloro)-3,3-difluoropiperidine | Chlorine substituent | Varying D4 receptor affinity |

| 4-(Phenoxy)-3,3-difluoropiperidine | Phenoxy group | Similar D4 receptor interactions |

The enhanced binding affinity and specificity for D4R in this compound are attributed to the steric and electronic effects of the benzyloxy group, which may lead to fewer side effects compared to other compounds that interact with multiple receptor types .

Case Studies

Several studies have explored the pharmacological profile of this compound:

- Dopamine Receptor Interaction : A study conducted on various benzyloxypiperidine derivatives demonstrated that modifications in substituents significantly affect their binding affinities and selectivity towards dopamine receptors. The findings suggest that optimizing these substituents can enhance therapeutic efficacy against neuropsychiatric disorders .

- Metabolic Stability : Research on the metabolic pathways of this compound indicated that it undergoes significant hepatic metabolism. However, modifications to its structure have shown improved stability in liver microsomes from both human and mouse models, suggesting potential for better pharmacokinetic profiles in vivo .

Propriétés

IUPAC Name |

3,3-difluoro-4-phenylmethoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)9-15-7-6-11(12)16-8-10-4-2-1-3-5-10/h1-5,11,15H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLKTQVTONDPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1OCC2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276872 | |

| Record name | 3,3-Difluoro-4-(phenylmethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206540-59-1 | |

| Record name | 3,3-Difluoro-4-(phenylmethoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206540-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluoro-4-(phenylmethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 4-(Benzyloxy)-3,3-difluoropiperidine in medicinal chemistry?

A1: The abstract highlights that this compound serves as a precursor to N-protected 3,3-difluoro-4,4-dihydroxypiperidine. This derivative holds "high potential as a building block in medicinal chemistry" []. While the abstract doesn't delve into specifics, it suggests that the unique structure of this difluorinated compound, particularly the presence of two hydroxyl groups, could be advantageous for further derivatization and development of novel pharmaceutical compounds.

Q2: What synthetic route was employed to obtain this compound?

A2: While the abstract doesn't explicitly detail the synthesis of this compound, it mentions an "analogous methodology" to the one used for synthesizing 4-alkoxymethyl and 4-aryloxymethyl derivatives []. This suggests a similar multi-step approach likely involving a 1,4-addition reaction with ethyl bromodifluoroacetate, followed by reduction and cyclization steps to achieve the final piperidine structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.